molecular formula C11H12N2O B13313262 1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro- CAS No. 83789-01-9

1H-Pyrido[3,4-b]indol-5-ol, 2,3,4,9-tetrahydro-

Cat. No.: B13313262
CAS No.: 83789-01-9
M. Wt: 188.23 g/mol
InChI Key: ONTDFHSCYDCHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to altered cellular responses . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL can be compared with other indole derivatives such as:

The uniqueness of 1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-5-OL lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

83789-01-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-5-ol

InChI

InChI=1S/C11H12N2O/c14-10-3-1-2-8-11(10)7-4-5-12-6-9(7)13-8/h1-3,12-14H,4-6H2

InChI Key

ONTDFHSCYDCHGT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=C(N2)C=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.